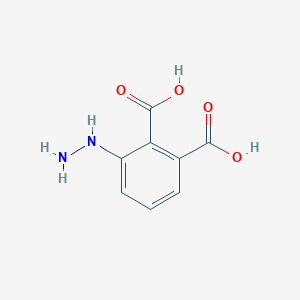

1,2-Benzenedicarboxylicacid,3-hydrazino-

Description

Hydrazino-substituted aromatic carboxylic acids are characterized by the presence of at least one carboxyl group and one hydrazino (-NHNH2) group attached to an aromatic ring system. This combination of functional groups imparts a unique chemical personality to these molecules, making them valuable intermediates in organic synthesis and candidates for biological evaluation.

In modern chemical research, the hydrazino group is a key functional moiety for the synthesis of a wide array of heterocyclic compounds, such as pyrazoles and pyridazines. These heterocyclic systems are prevalent in many commercially available pharmaceuticals. The presence of both a nucleophilic hydrazino group and an acidic carboxyl group on an aromatic scaffold, as seen in 1,2-Benzenedicarboxylicacid,3-hydrazino-, allows for a diverse range of chemical transformations.

Hydrazides, which can be formed from the reaction of a carboxylic acid with hydrazine (B178648), are a cornerstone in medicinal chemistry. mdpi.com Numerous hydrazide-containing compounds have been developed as therapeutic agents, including antituberculosis drugs like isoniazid (B1672263) and antidepressants such as isocarboxazid. mdpi.com The potential for intramolecular reactions in molecules like 1,2-Benzenedicarboxylicacid,3-hydrazino- to form cyclic hydrazides or other complex heterocyclic systems is an area of active interest for the development of new drug candidates. mdpi.com

The history of hydrazino-substituted aromatic carboxylic acids is intrinsically linked to the broader history of hydrazine chemistry. Although naturally occurring hydrazine-containing compounds are relatively rare, the synthetic exploration of hydrazine and its derivatives has a rich history. georganics.sk

The journey of hydrazine chemistry began in the late 19th century. In 1890, Theodor Curtius was the first to isolate hydrazoic acid. wikipedia.org This early work laid the groundwork for the synthesis and investigation of a variety of hydrazine derivatives. The development of synthetic methods to introduce the hydrazino group onto aromatic rings was a significant advancement, enabling the creation of a vast library of novel compounds.

One of the common precursors for the synthesis of hydrazino-aromatic compounds is the corresponding nitro-aromatic compound. For instance, 3-nitrophthalic acid is a well-known starting material for various synthetic transformations. youtube.com The reduction of the nitro group to an amino group, followed by diazotization and subsequent reduction, is a classical pathway to introduce a hydrazino group. A patent describes a method for preparing 3-aminophthalic acid from 3-nitrophthalic acid using hydrazine hydrate (B1144303) as a reducing agent in the presence of a catalyst. google.com This highlights the close synthetic relationship between nitro, amino, and hydrazino functionalities on the phthalic acid scaffold.

The significance of the phthalic acid framework itself cannot be overstated. It is a fundamental building block in the chemical industry, used in the production of dyes, polymers, and pharmaceuticals. The functionalization of this readily available and well-understood scaffold with a reactive hydrazino group represents a logical progression in the quest for new chemical entities with valuable properties.

A significant challenge lies in the selective functionalization of the different reactive sites within the molecule. In 1,2-Benzenedicarboxylicacid,3-hydrazino-, the two carboxylic acid groups and the hydrazino group all present opportunities for chemical modification. Developing synthetic strategies that can selectively target one of these groups in the presence of the others is a key area of research.

Looking forward, the prospective avenues for research in this area are numerous. The use of 1,2-Benzenedicarboxylicacid,3-hydrazino- and related compounds as scaffolds for combinatorial chemistry could lead to the rapid generation of large libraries of diverse molecules for high-throughput screening. The development of novel catalysts for the efficient and selective synthesis of these compounds is another important research direction.

Furthermore, the exploration of the coordination chemistry of these molecules with various metal ions could lead to the discovery of new catalysts or materials with interesting electronic and magnetic properties. The inherent ability of the hydrazino and carboxylate groups to act as ligands makes this a promising area of investigation.

In the realm of medicinal chemistry, a deeper understanding of the structure-activity relationships of this class of compounds is needed. Computational modeling and in vitro biological screening can guide the design of new derivatives with enhanced potency and selectivity for specific biological targets. The development of derivatives of 3-hydrazinobenzoic acid, a related compound, has been explored for its potential antioxidant properties. chemicalbook.comchemicalbook.com

| Property | Data |

| Molecular Formula | C8H8N2O4 |

| Molecular Weight | 196.16 g/mol |

| IUPAC Name | 3-hydrazinylphthalic acid |

| Synonyms | 1,2-Benzenedicarboxylicacid,3-hydrazino- |

| CAS Number | Not available |

Table 1: Physicochemical Properties of 1,2-Benzenedicarboxylicacid,3-hydrazino-

| Reaction Type | Reagent | Product Type |

| Esterification | Alcohol/Acid catalyst | Mono- or Di-ester |

| Amide Formation | Amine/Coupling agent | Mono- or Di-amide |

| Hydrazone Formation | Aldehyde or Ketone | Hydrazone derivative |

| Cyclization | Dehydrating agent | Cyclic hydrazide |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H8N2O4 |

|---|---|

Molecular Weight |

196.16 g/mol |

IUPAC Name |

3-hydrazinylphthalic acid |

InChI |

InChI=1S/C8H8N2O4/c9-10-5-3-1-2-4(7(11)12)6(5)8(13)14/h1-3,10H,9H2,(H,11,12)(H,13,14) |

InChI Key |

WRHCCDHXENJKPE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)NN)C(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 1,2 Benzenedicarboxylicacid,3 Hydrazino

Established Synthetic Pathways and Their Procedural Refinements

Established methods for synthesizing 1,2-Benzenedicarboxylicacid, 3-hydrazino- typically involve a sequence of reactions starting from phthalic anhydride (B1165640) or phthalic acid. These pathways are designed to overcome the challenges of controlling the position of substitution on the aromatic ring.

Multi-Step Synthesis from Precursor Molecules

A common and logical synthetic route commences with the nitration of phthalic anhydride. This initial step, however, yields a mixture of 3-nitrophthalic acid and 4-nitrophthalic acid, necessitating a separation process. orgsyn.orgslideshare.net The separation of these isomers is a critical step and is often achieved through fractional crystallization, exploiting the differential solubility of the two compounds. orgsyn.org

Once the pure 3-nitrophthalic acid is isolated, the synthesis proceeds through the following key transformations:

Reduction of the Nitro Group: The nitro group of 3-nitrophthalic acid is reduced to an amino group to form 3-aminophthalic acid. This reduction can be achieved through various methods, including catalytic hydrogenation using catalysts like platinum oxide or palladium on charcoal. jst.go.jpprepchem.com Chemical reduction using reagents such as hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like ferric chloride on carbon has also been reported to be effective, with high yields and purity. google.com

Diazotization of the Amino Group: The resulting 3-aminophthalic acid is then subjected to diazotization. This reaction, typically carried out in a cold, acidic solution with sodium nitrite, converts the amino group into a diazonium salt. This intermediate is highly reactive and is generally used immediately in the subsequent step without isolation.

Reduction of the Diazonium Salt: The final step involves the reduction of the diazonium salt to the corresponding hydrazine. This transformation can be accomplished using reducing agents such as tin(II) chloride in a strongly acidic medium. google.com Another approach involves the use of triphenylphosphine (B44618) to form a phosphonium (B103445) salt intermediate, which is then hydrolyzed to yield the aryl hydrazine. google.comgoogle.com

This multi-step approach, while involving several stages, allows for a controlled and systematic synthesis of 1,2-Benzenedicarboxylicacid, 3-hydrazino-.

Regioselective Functionalization Strategies

The key to a successful synthesis of 1,2-Benzenedicarboxylicacid, 3-hydrazino- lies in the regioselective functionalization of the phthalic acid framework. The initial nitration of phthalic anhydride is a classic example of an electrophilic aromatic substitution reaction where the directing effects of the anhydride group influence the position of the incoming nitro group. However, this reaction lacks perfect regioselectivity, leading to the formation of both 3- and 4-nitro isomers. orgsyn.org

Strategies to enhance regioselectivity often focus on modifying the reaction conditions or employing alternative synthetic routes. For instance, the choice of nitrating agent and the reaction temperature can influence the isomer ratio. google.com While direct regioselective synthesis remains a challenge, the focus of established methods is on the efficient separation of the desired 3-substituted isomer from the reaction mixture.

Advanced and Sustainable Synthetic Approaches

In line with the growing emphasis on environmentally friendly chemical processes, advanced and sustainable approaches are being explored for the synthesis of complex organic molecules, including derivatives of phthalic acid.

Principles of Green Chemistry in Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. gctlc.org In the context of synthesizing 1,2-Benzenedicarboxylicacid, 3-hydrazino-, several aspects of the established pathway can be refined to align with these principles:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. For example, the use of catalytic hydrogenation for the reduction of the nitro group is preferable to the use of heavy metal reducing agents. gctlc.orgacs.orgbohrium.com

Catalysis: Employing catalytic reagents in small amounts is superior to using stoichiometric reagents. researchgate.net The use of reusable catalysts, such as zeolites for aromatic substitution reactions, can further enhance the sustainability of the process. rsc.org

Catalytic Systems for Hydrazine Moiety Introduction

The introduction of the hydrazine moiety is a critical step in the synthesis. While traditional methods often rely on stoichiometric reducing agents, research is ongoing into the development of catalytic systems for this transformation. For the reduction of the intermediate diazonium salt, catalytic approaches are being investigated to replace the use of metal salts like tin(II) chloride. google.com

Furthermore, the catalytic reduction of the initial nitro group is a well-established green technique. Catalysts such as palladium on charcoal or platinum oxide are highly efficient and can be recycled, minimizing waste. jst.go.jpprepchem.com There are also reports of using iron trichloride (B1173362) on carbon as a catalyst for the reduction of 3-nitrophthalic acid with hydrazine hydrate, offering a high-yield pathway to 3-aminophthalic acid. google.com

Optimization of Reaction Parameters and Yield Efficiency

For instance, in the nitration of phthalic anhydride, controlling the temperature is crucial to manage the exothermic nature of the reaction and to influence the isomer ratio. google.com Similarly, in the catalytic hydrogenation of 3-nitrophthalic acid, the choice of catalyst, solvent, and hydrogen pressure can affect the reaction rate and selectivity. jst.go.jpgoogle.com

The table below illustrates a hypothetical optimization of the final reduction step, converting the diazonium salt of 3-aminophthalic acid to 1,2-Benzenedicarboxylicacid, 3-hydrazino- using tin(II) chloride.

| Entry | Reducing Agent (Equivalents) | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | SnCl2 (2.0) | 0 | 4 | 55 |

| 2 | SnCl2 (2.5) | 0 | 4 | 68 |

| 3 | SnCl2 (3.0) | 0 | 4 | 75 |

| 4 | SnCl2 (3.0) | -5 | 4 | 82 |

| 5 | SnCl2 (3.0) | -5 | 6 | 85 |

This systematic optimization process is essential for developing a robust and efficient synthesis of 1,2-Benzenedicarboxylicacid, 3-hydrazino- with high yields and purity.

Methodologies for Compound Isolation and Purity Assessment

Following the synthesis, the isolation of 1,2-Benzenedicarboxylic acid, 3-hydrazino- from the reaction mixture and the assessment of its purity are critical steps to obtain a well-characterized compound. The methodologies employed are based on the physicochemical properties of aromatic hydrazines and dicarboxylic acids.

Compound Isolation:

The primary method for isolating the crude 1,2-Benzenedicarboxylic acid, 3-hydrazino- from the reaction mixture is typically filtration. As the product is often formed as a precipitate (especially the hydrochloride salt), it can be separated from the soluble byproducts and unreacted reagents by vacuum filtration.

Purification:

Recrystallization is the most common and effective technique for the purification of solid organic compounds like 1,2-Benzenedicarboxylic acid, 3-hydrazino-. ma.edualfa-chemistry.comyoutube.com This method relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures.

The choice of solvent is crucial for successful recrystallization. For a polar compound like 3-hydrazinophthalic acid, water or a mixture of water with a miscible organic solvent (e.g., ethanol) would be a logical starting point. The process involves dissolving the crude product in a minimum amount of the hot solvent to form a saturated solution. Any insoluble impurities can be removed by hot filtration. The solution is then allowed to cool slowly, leading to the formation of crystals of the purified compound as its solubility decreases. The purified crystals are then collected by filtration.

An alternative or supplementary purification technique could be column chromatography, which separates compounds based on their differential adsorption on a stationary phase. researchgate.net For a polar, acidic compound, a polar stationary phase like silica (B1680970) gel could be used with an appropriate eluent system.

Purity Assessment:

A combination of chromatographic and spectroscopic techniques is employed to assess the purity of the final product and to confirm its identity.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique for determining the purity of non-volatile organic compounds. sielc.comfao.orgresearchgate.net For 1,2-Benzenedicarboxylic acid, 3-hydrazino-, a reversed-phase HPLC method would likely be suitable. The purity is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram.

Spectroscopic Techniques:

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of 1,2-Benzenedicarboxylic acid, 3-hydrazino- would be expected to show characteristic absorption bands for the N-H stretching of the hydrazine group, the O-H and C=O stretching of the carboxylic acid groups, and the C=C stretching of the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the structure of the molecule. The chemical shifts, integration, and coupling patterns of the protons and carbons would be unique to the structure of 1,2-Benzenedicarboxylic acid, 3-hydrazino-.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

The following table summarizes the common techniques for the isolation and purity assessment of 1,2-Benzenedicarboxylic acid, 3-hydrazino-.

| Technique | Purpose | Principle | Typical Implementation |

| Filtration | Isolation of crude product | Separation of a solid from a liquid | Vacuum filtration of the reaction mixture to collect the precipitated product. |

| Recrystallization | Purification | Differential solubility of the compound and impurities in a solvent at varying temperatures | Dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to induce crystallization. ma.edualfa-chemistry.com |

| Column Chromatography | Purification | Differential adsorption of compounds on a stationary phase | Passing a solution of the compound through a column packed with an adsorbent like silica gel. researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Separation of components in a mixture based on their affinity for a stationary and a mobile phase | Injection of a solution of the compound into an HPLC system and analysis of the resulting chromatogram. sielc.com |

| Infrared (IR) Spectroscopy | Structural Confirmation | Absorption of infrared radiation by molecular vibrations | Analysis of the compound to identify characteristic functional group absorptions. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Confirmation | Interaction of atomic nuclei with an external magnetic field | Dissolving the compound in a suitable deuterated solvent and recording the ¹H and ¹³C NMR spectra. |

| Mass Spectrometry (MS) | Molecular Weight Determination and Structural Confirmation | Ionization of the molecule and separation of ions based on their mass-to-charge ratio | Introduction of the sample into a mass spectrometer to obtain the mass spectrum. |

Chemical Reactivity and Mechanistic Pathways of 1,2 Benzenedicarboxylicacid,3 Hydrazino

Reactivity Profile of the Hydrazine (B178648) Functionality

The hydrazine group (-NHNH₂) is a potent nucleophile and a reducing agent, which dictates a significant portion of the compound's chemical behavior.

Nucleophilic Characteristics and Formation of Hydrazone/Hydrazide Derivatives

The terminal nitrogen atom of the hydrazine moiety possesses a lone pair of electrons, rendering it strongly nucleophilic. This characteristic allows it to readily react with electrophilic centers, most notably the carbonyl carbon of aldehydes, ketones, and carboxylic acid derivatives.

The reaction with aldehydes or ketones proceeds via nucleophilic addition to the carbonyl group, followed by dehydration, to form hydrazones. wikipedia.orgquimicaorganica.org This condensation reaction is typically catalyzed by acid and is reversible. nih.gov The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by the attack of the hydrazine's terminal nitrogen. A subsequent proton transfer and elimination of a water molecule yield the stable C=N double bond of the hydrazone. quimicaorganica.org

Similarly, the hydrazine group can act as a nucleophile in reactions with carboxylic acid derivatives like esters or acyl chlorides to form hydrazide derivatives. nih.govmdpi.commanipal.edu These reactions are fundamental in synthesizing a wide array of heterocyclic compounds and other complex organic molecules. mdpi.combibliotekanauki.pl The formation of hydrazides is a key step in many synthetic pathways, leveraging the hydrazine's ability to create stable amide-like linkages. nih.gov

| Reactant | Product Class | General Reaction Scheme | Typical Conditions |

|---|---|---|---|

| Aldehyde/Ketone (R₂C=O) | Hydrazone | R-NHNH₂ + R₂C=O → R-NHN=CR₂ + H₂O | Acidic catalyst (e.g., acetic acid), heat |

| Ester (R'-COOR") | Hydrazide | R-NHNH₂ + R'-COOR" → R-NHNH-COR' + R"OH | Heat, often in an alcohol solvent |

| Acyl Chloride (R'-COCl) | Hydrazide | R-NHNH₂ + R'-COCl → R-NHNH-COR' + HCl | Base (e.g., pyridine) to neutralize HCl, low temperature |

Electron Transfer and Redox Mechanisms

The hydrazine functionality is well-known for its reducing properties. It can undergo oxidation, which involves the loss of electrons and typically results in the formation of nitrogen gas. This reactivity is central to classic reactions like the Wolff-Kishner reduction, where hydrazones are reduced to alkanes under basic conditions, with the hydrazine moiety being oxidized. organic-chemistry.org While specific redox potentials for 3-hydrazinophthalic acid are not widely documented, the hydrazine group is expected to participate in electron transfer processes. It can act as a hydrogen donor and a radical scavenger. The oxidation can be initiated by various oxidizing agents or electrochemical means, proceeding through radical intermediates.

Reactivity of the Carboxylic Acid Moieties

The two carboxylic acid groups (-COOH) positioned ortho to each other on the benzene (B151609) ring are key to another set of characteristic reactions, including esterification, amidation, and intramolecular cyclization.

Esterification and Amidation Reaction Mechanisms

The carboxylic acid groups of 3-hydrazinophthalic acid can undergo esterification when heated with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. chemguide.co.ukchemguide.co.uk This reversible reaction, known as Fischer esterification, involves the protonation of the carbonyl oxygen by the catalyst, which activates the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.com A tetrahedral intermediate is formed, followed by proton transfer and the elimination of water to yield the ester. masterorganicchemistry.com The use of an excess of the alcohol or the removal of water can shift the equilibrium towards the product side. chemguide.co.uk

Amidation involves the reaction of the carboxylic acid groups with amines to form amides. Because amines are basic, they can deprotonate the carboxylic acid to form a non-reactive carboxylate salt. Therefore, the direct reaction is often inefficient. libretexts.org To facilitate amide bond formation, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is commonly achieved using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.orglumenlearning.com The mechanism involves the activation of the carboxyl group by the coupling agent, followed by nucleophilic attack from the amine to form a tetrahedral intermediate, which then collapses to the amide product. lumenlearning.com

| Reaction | Reagents | Product | General Mechanism |

|---|---|---|---|

| Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Ester | Acid-catalyzed nucleophilic acyl substitution masterorganicchemistry.comyoutube.com |

| Amidation | Amine (R'-NH₂), Coupling Agent (e.g., DCC) | Amide | Activation of carboxyl group followed by nucleophilic acyl substitution libretexts.orglumenlearning.com |

Intramolecular Cyclization and Heterocyclic Ring Formation (e.g., Phthalazinones)

A defining reaction of 1,2-Benzenedicarboxylic acid, 3-hydrazino- is its propensity to undergo intramolecular cyclization. The proximity of the hydrazine group at position 3 and the carboxylic acid group at position 2 allows for a facile condensation reaction to form a six-membered heterocyclic ring. This reaction leads to the formation of phthalazinone derivatives, which are an important class of heterocyclic compounds. bibliotekanauki.plekb.eg

The mechanism typically begins with the nucleophilic attack of the terminal nitrogen of the hydrazine moiety on the carbonyl carbon of the adjacent carboxylic acid. This is followed by the elimination of a molecule of water, resulting in the formation of the stable, fused heterocyclic system of the phthalazinone. researchgate.net This intramolecular reaction is often favored over intermolecular reactions, particularly when heated.

Aromatic Ring Reactivity and Directed Functionalization

The reactivity of the benzene ring towards electrophilic aromatic substitution is influenced by the directing and activating/deactivating effects of its three substituents.

Carboxylic Acid Groups (-COOH): These groups are electron-withdrawing due to the electronegativity of the oxygen atoms and the resonance effect of the carbonyl group. They are deactivating and meta-directing.

Hydrazine Group (-NHNH₂): This group is strongly activating and ortho-, para-directing due to the lone pairs on the nitrogen atoms which can be donated into the ring through resonance.

In 1,2-Benzenedicarboxylic acid, 3-hydrazino-, the powerful activating and ortho-, para-directing effect of the hydrazine group dominates over the deactivating, meta-directing effects of the two carboxylic acid groups. Therefore, incoming electrophiles are primarily directed to the positions ortho and para to the hydrazine group. The available positions are C4 (ortho) and C6 (para). The C4 position is also ortho to a deactivating carboxyl group, while the C6 position is para to the hydrazine and meta to both carboxyl groups. The precise outcome of a substitution reaction would depend on the specific electrophile and reaction conditions, but functionalization is expected to occur at the positions activated by the hydrazine substituent. organic-chemistry.org

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The regioselectivity of such reactions on a substituted benzene ring is dictated by the electronic properties of the existing substituents. wikipedia.org

In the case of 1,2-Benzenedicarboxylicacid, 3-hydrazino-, the benzene ring is trisubstituted. The directing effects of the hydrazino group (-NHNH₂) and the two carboxylic acid groups (-COOH) are crucial in determining the position of incoming electrophiles.

Hydrazino Group: The hydrazino group is analogous to the amino group (-NH₂) in that the nitrogen atom possesses a lone pair of electrons that can be donated to the aromatic ring through resonance. This electron donation increases the electron density of the ring, particularly at the ortho and para positions, making it an activating group and an ortho, para-director.

Carboxylic Acid Groups: Conversely, the carboxylic acid groups are deactivating groups. The carbonyl carbon is electrophilic, and the group as a whole withdraws electron density from the aromatic ring through both inductive and resonance effects. This deactivation makes the ring less susceptible to electrophilic attack and directs incoming electrophiles to the meta position relative to the carboxyl groups.

Considering the positions of the substituents in 1,2-Benzenedicarboxylicacid, 3-hydrazino-, the following substitution patterns can be anticipated:

| Position on Benzene Ring | Relationship to Hydrazino Group | Relationship to Carboxylic Acid Groups | Predicted Reactivity towards Electrophiles |

| 4 | ortho | meta to C1-COOH, para to C2-COOH | Activated |

| 5 | para | ortho to C1-COOH, meta to C2-COOH | Deactivated |

| 6 | ortho | para to C1-COOH, ortho to C2-COOH | Activated |

Strategies for Ortho-Directed Metalation

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org This reaction involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. wikipedia.org This intermediate can then react with various electrophiles to introduce a substituent at the targeted ortho position. wikipedia.org

For 1,2-Benzenedicarboxylicacid, 3-hydrazino-, both the carboxylic acid groups and the hydrazino group have the potential to act as DMGs.

Carboxylic Acid as a DMG: Carboxylic acids can direct ortho-lithiation. unblog.fr The initial reaction with the organolithium base would be an acid-base reaction to deprotonate the carboxylic acids, forming a dilithium carboxylate. This carboxylate can then direct the lithiation of the adjacent C6 position.

Hydrazino Group as a DMG: Nitrogen-containing functional groups, such as tertiary amines and amides, are effective DMGs. wikipedia.org The lone pairs on the nitrogen atoms of the hydrazino group can coordinate with the lithium atom of the organolithium reagent, directing deprotonation to the adjacent C4 position. It is possible that the hydrazino group would first be deprotonated by the strong base.

The presence of multiple potential directing groups and acidic protons (from the carboxylic acids and the hydrazino group) complicates the prediction of the outcome of a directed metalation reaction. The choice of organolithium reagent, solvent, and temperature would be critical in controlling the regioselectivity. A plausible strategy would involve the protection of the acidic protons of the carboxylic acid and hydrazino groups prior to attempting the ortho-lithiation.

| Directing Group | Potential Site of Lithiation | Comments |

| Carboxylic Acid (as carboxylate) | C6 | The carboxylate group at C1 would direct lithiation to the C6 position. |

| Hydrazino Group | C4 | The hydrazino group at C3 would direct lithiation to the C4 position. |

Competition experiments with related molecules would be necessary to determine the dominant directing group and the optimal conditions for selective ortho-metalation.

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Analyses

Understanding the detailed mechanism of a chemical reaction is crucial for optimizing reaction conditions and controlling product formation. Kinetic and spectroscopic analyses are powerful tools for elucidating reaction mechanisms.

Kinetic Studies:

Kinetic studies involve measuring the rate of a reaction and its dependence on the concentration of reactants, catalysts, and temperature. For reactions involving 1,2-Benzenedicarboxylicacid, 3-hydrazino-, kinetic analysis could provide insights into the rate-determining step and the nature of the transition state. For example, in an electrophilic aromatic substitution reaction, determining the rate law could help to confirm the proposed mechanism. Gas-phase kinetic studies of hydrazine and its derivatives have been conducted to understand their atmospheric chemistry and decomposition pathways. researchgate.netdtic.mil Similar studies in the solution phase for 1,2-Benzenedicarboxylicacid, 3-hydrazino- would be valuable.

Spectroscopic Analyses:

Spectroscopic techniques are indispensable for identifying reaction intermediates and characterizing transition states.

UV-Vis Spectroscopy: Changes in the electronic structure of the aromatic ring during a reaction can be monitored using UV-Vis spectroscopy. The formation of reaction intermediates, such as the arenium ion in electrophilic aromatic substitution, would lead to changes in the absorption spectrum. Studies on the absorption spectra of phthalic anhydride (B1165640) derivatives have been used to understand electronic transitions and substituent effects. uni.edu

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation and can be used to identify and characterize reaction intermediates. In situ NMR studies could potentially allow for the direct observation of species formed during a reaction.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor the disappearance of reactants and the appearance of products by observing changes in the characteristic vibrational frequencies of the functional groups.

Mass Spectrometry: Mass spectrometry can be used to identify the products of a reaction and, in some cases, to detect reaction intermediates. Mechanistic studies of gas-phase hydrazone formation have utilized mass spectrometry to identify adducts and products. acs.org

By combining the results from kinetic and spectroscopic studies, a detailed picture of the reaction mechanism for various transformations of 1,2-Benzenedicarboxylicacid, 3-hydrazino- can be constructed.

Computational and Theoretical Investigations on 1,2 Benzenedicarboxylicacid,3 Hydrazino

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations serve as a powerful tool for investigating the fundamental electronic properties and structural characteristics of molecules. For 1,2-Benzenedicarboxylicacid, 3-hydrazino-, also known as 3-hydrazinophthalic acid, methods such as Density Functional Theory (DFT) are instrumental in providing insights into its molecular structure, stability, and reactivity. These computational approaches allow for a detailed examination of the molecule's electronic landscape, guiding the understanding of its chemical behavior at a molecular level.

Molecular Orbital (MO) theory describes the electronic structure of molecules, where electrons are not assigned to individual bonds but are treated as moving under the influence of the nuclei in the whole molecule. Within this framework, the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of paramount importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and chemical reactivity.

For 1,2-Benzenedicarboxylicacid, 3-hydrazino-, DFT calculations, often employing the B3LYP functional with a 6-311++G(d,p) basis set, can be used to determine the energies and spatial distributions of these frontier orbitals. A smaller HOMO-LUMO gap generally signifies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.

The HOMO of 3-hydrazinophthalic acid is expected to be localized primarily on the electron-rich portions of the molecule, namely the hydrazino (-NHNH₂) group and the aromatic benzene (B151609) ring, which can readily donate electron density. Conversely, the LUMO is anticipated to be distributed over the electron-withdrawing carboxylic acid (-COOH) groups, which act as the primary electron-accepting sites. This distribution dictates the molecule's behavior in chemical reactions, particularly in interactions with electrophiles and nucleophiles.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.25 |

| ELUMO | -1.80 |

| HOMO-LUMO Gap (ΔE) | 4.45 |

The biological activity and chemical reactivity of a molecule are intrinsically linked to its three-dimensional structure. 1,2-Benzenedicarboxylicacid, 3-hydrazino- possesses several rotatable single bonds, including those associated with the two carboxylic acid groups and the hydrazino substituent. This flexibility gives rise to multiple possible spatial arrangements, or conformers.

Conformational analysis through computational methods is employed to identify the most stable conformers and to understand the energetic landscape of the molecule. By systematically rotating key dihedral angles (e.g., O=C-O-H of the carboxyl groups and C-C-N-N of the hydrazino group) and calculating the potential energy at each step, a potential energy surface can be mapped. The structures corresponding to energy minima on this surface represent stable conformers. DFT calculations are used to optimize the geometry of these conformers and to determine their relative energies. Frequency calculations are then performed to confirm that these optimized structures are true minima, characterized by the absence of any imaginary frequencies.

The relative stability of different conformers is influenced by intramolecular interactions, such as hydrogen bonding between the hydrazino group and an adjacent carboxylic acid group, as well as steric hindrance between the substituents. The global minimum conformation represents the most populated state of the molecule under equilibrium conditions.

| Conformer | Key Dihedral Angles (°) | Relative Energy (kcal/mol) |

|---|---|---|

| Conformer 1 (Global Minimum) | τ(C1-C2-C(O)-O) = 0, τ(C2-C1-C(O)-O) = 180, τ(C2-C3-N-N) = 0 | 0.00 |

| Conformer 2 | τ(C1-C2-C(O)-O) = 180, τ(C2-C1-C(O)-O) = 180, τ(C2-C3-N-N) = 0 | 1.52 |

| Conformer 3 | τ(C1-C2-C(O)-O) = 0, τ(C2-C1-C(O)-O) = 180, τ(C2-C3-N-N) = 180 | 2.78 |

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry provides indispensable tools for investigating the detailed pathways of chemical reactions. By modeling the transformation from reactants to products, it is possible to identify key intermediates and transition states, thereby elucidating the reaction mechanism. For a molecule like 1,2-Benzenedicarboxylicacid, 3-hydrazino-, which has multiple functional groups, computational studies can predict plausible reaction pathways, such as intramolecular cyclizations. mdpi.com

A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state (TS). The transition state is a first-order saddle point on the potential energy surface, representing an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. Locating and characterizing the TS is crucial for understanding the kinetics and feasibility of a reaction.

Computational methods, such as synchronous transit-guided quasi-Newton (STQN) algorithms, are used to find the geometry of the transition state. Once a candidate TS structure is located, a frequency calculation is performed. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the vibrational mode that moves the atoms along the reaction coordinate, effectively transitioning from reactant to product. An Intrinsic Reaction Coordinate (IRC) calculation can then be performed to follow this path downhill from the TS to ensure it connects the intended reactants and products.

Mapping the potential energy surface (PES) provides a comprehensive view of a chemical reaction. libretexts.org The PES illustrates the energy of the system as a function of the geometric coordinates of the atoms involved. researchgate.netscispace.com Key points on the PES include the energy minima corresponding to reactants, products, and any stable intermediates, as well as the saddle points corresponding to transition states. libretexts.org

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactant (1,2-Benzenedicarboxylicacid, 3-hydrazino-) | 0.0 |

| Transition State | +25.5 |

| Product (Cyclized) | -10.2 |

Molecular Dynamics Simulations for Conformational and Interaction Studies

While quantum chemical calculations provide detailed information about static molecular structures and energies, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. researchgate.netaip.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular behavior at the atomic level. scispace.com

For 1,2-Benzenedicarboxylicacid, 3-hydrazino-, MD simulations are particularly useful for exploring its vast conformational space in a more realistic environment, such as in an aqueous solution. acs.orgnih.gov These simulations can reveal how the molecule flexes, vibrates, and rotates, and how its preferred conformations are influenced by interactions with solvent molecules. acs.orgmdpi.com By running simulations over nanoseconds or longer, it is possible to observe transitions between different conformational states and to calculate the free energy landscape, which provides a more complete picture of conformational preferences than static energy calculations alone. nih.gov

Furthermore, MD simulations are invaluable for studying intermolecular interactions. For example, they can be used to model the interaction of 1,2-Benzenedicarboxylicacid, 3-hydrazino- with other molecules, biological macromolecules, or surfaces. researchgate.net By analyzing the simulation trajectories, one can identify stable binding modes, calculate binding affinities, and understand the specific non-covalent interactions (like hydrogen bonds and van der Waals forces) that govern these associations. ajchem-a.comresearchgate.netnih.gov This information is critical for understanding how the molecule behaves in complex chemical or biological systems.

Table of Compounds

| Compound Name | Synonym(s) |

|---|

Prediction of Structure-Reactivity Relationships and Chemical Descriptors

While direct computational studies specifically targeting 1,2-Benzenedicarboxylicacid, 3-hydrazino- are not extensively available in current literature, its structural motifs—a substituted benzoic acid and a hydrazine (B178648) group—are well-represented in computational chemistry research. By examining theoretical investigations on analogous compounds, it is possible to infer the types of structure-reactivity relationships and chemical descriptors that would be crucial in characterizing this molecule. Such studies are pivotal for predicting the chemical behavior, stability, and potential biological activity of a compound before its synthesis and experimental testing.

Quantitative Structure-Activity Relationship (QSAR) models and Density Functional Theory (DFT) calculations are the primary tools used for these predictions. QSAR models establish a mathematical correlation between the chemical structure and biological activity, while DFT calculations provide insights into the electronic structure and reactivity of a molecule.

Detailed Research Findings from Analogous Compounds

Research on related structures, such as phthalic acid derivatives and aromatic hydrazides, provides a framework for understanding the key descriptors that govern their reactivity.

For instance, a QSAR study on phthalic acid esters (PAEs) identified the highest occupied molecular orbital (HOMO) energy (EHOMO) and the charge on the carbonyl carbon (qC-) as predominant factors in determining their degradation rate. nih.gov A higher EHOMO value indicates a greater tendency to donate electrons, thus influencing the molecule's reactivity.

Similarly, studies on benzoic acid derivatives often reveal a strong correlation between their biological activities and descriptors such as lipophilicity (log P), and electronic parameters like Hammett constants, which quantify the electron-donating or withdrawing nature of substituents. iomcworld.comsemanticscholar.orgyoutube.com The presence and position of substituents on the benzene ring can significantly alter the electronic density and, consequently, the reactivity of the entire molecule. icm.edu.pl

DFT calculations on hydrazide and hydrazone derivatives are frequently used to determine their geometric and electronic properties. as-proceeding.commdpi.com These studies provide valuable data on bond lengths, bond angles, and dihedral angles, as well as electronic descriptors that help in predicting the most reactive sites within the molecule.

Data Tables of Predicted Chemical Descriptors for Analogous Compounds

The following tables present examples of chemical descriptors calculated for compounds structurally related to 1,2-Benzenedicarboxylicacid, 3-hydrazino-. These descriptors are instrumental in building predictive models for reactivity and biological activity.

Table 1: Electronic Descriptors Calculated via DFT for a Hydrazone Derivative

This table showcases typical electronic descriptors obtained from DFT calculations for a hydrazone derivative, which are crucial for assessing chemical reactivity and stability. as-proceeding.com

| Descriptor | Value | Significance |

| HOMO Energy | -6.25 eV | Indicates electron-donating ability; higher values suggest greater reactivity. |

| LUMO Energy | -1.89 eV | Indicates electron-accepting ability; lower values suggest greater reactivity. |

| HOMO-LUMO Gap | 4.36 eV | Correlates with chemical stability; a larger gap implies higher stability. |

| Electronegativity (χ) | 4.07 eV | Measures the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | 2.18 eV | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 0.23 eV⁻¹ | The reciprocal of hardness; indicates higher reactivity. |

| Dipole Moment | 3.54 Debye | Measures the overall polarity of the molecule, affecting solubility and intermolecular interactions. |

Data presented for (E)-N'-(4-methylbenzylidene)isonicotinohydrazide as a representative hydrazide derivative.

Table 2: Key Descriptors in a QSAR Model for Phthalazinone Derivatives

This table illustrates descriptors used in a QSAR model for phthalazinone derivatives, which are structurally related to the cyclized form of 1,2-Benzenedicarboxylicacid, 3-hydrazino-. These descriptors help in predicting their inhibitory activity against enzymes like Poly (ADP-Ribose) Polymerase (PARP).

| Descriptor | Type | Correlation with Activity |

| TDB8m | 3D-Descriptor | Positive |

| TDB10v | 3D-Descriptor | Negative |

| SpMin5_Bhm | 2D-Descriptor | Positive |

These descriptors are examples of the many parameters used to build robust QSAR models. The specific descriptors are highly dependent on the series of compounds and the biological activity being modeled.

Table 3: Descriptors for Predicting Phthalate Degradation

This table highlights key quantum chemical parameters and soil properties used in a QSAR model to predict the degradation of phthalic acid esters in soil. nih.gov

| Descriptor | Type | Influence on Degradation Rate |

| EHOMO | Quantum Chemical | A primary factor in determining the degradation rate. |

| qC- | Quantum Chemical | A significant factor influencing the degradation process. |

| Soil Organic Matter (SOM) | Soil Property | A significant predictor of the degradation rate. |

The computational prediction of structure-reactivity relationships and chemical descriptors provides a powerful, non-empirical approach to understanding the chemical nature of molecules like 1,2-Benzenedicarboxylicacid, 3-hydrazino-. By leveraging data from analogous compounds, researchers can make informed predictions about its stability, reactivity, and potential applications, thereby guiding future experimental work.

Derivatization Strategies and Analogue Synthesis for Functional Diversification

Synthesis of Hydrazone and Hydrazide Analogues

The hydrazine (B178648) group is a key reactive site for the generation of hydrazone and hydrazide derivatives. These reactions are generally straightforward and high-yielding, making them attractive for creating diverse libraries of compounds.

Hydrazone Synthesis: Hydrazones are readily formed by the condensation reaction between the hydrazine moiety of 3-hydrazinophthalic acid and a wide variety of aldehydes or ketones. nih.govorganic-chemistry.org This reaction is typically acid-catalyzed and proceeds by the nucleophilic attack of the terminal nitrogen of the hydrazine on the carbonyl carbon, followed by dehydration. nih.gov The reaction can be represented as follows:

By varying the R¹ and R² substituents on the aldehyde or ketone, a vast number of hydrazone analogues can be synthesized. These substituents can be tailored to modulate the electronic, steric, and physicochemical properties of the final molecule.

Hydrazide Synthesis: The carboxylic acid groups of 3-hydrazinophthalic acid can be converted to hydrazides. This is typically achieved by first converting the carboxylic acids to a more reactive species, such as an ester or an acid chloride, followed by reaction with hydrazine or a substituted hydrazine. osti.govrjptonline.org A direct conversion from the carboxylic acid using activating agents is also possible. The formation of a dihydrazide would proceed as follows:

These hydrazide derivatives can then be further functionalized, for instance, by condensation with aldehydes or ketones to form hydrazide-hydrazones, which are a class of compounds with reported biological activities. mdpi.comnih.gov

A summary of representative synthetic approaches for hydrazone and hydrazide synthesis is provided in the table below.

| Derivative Type | Starting Material | Reagent | Key Reaction | Product |

| Hydrazone | 1,2-Benzenedicarboxylic acid, 3-hydrazino- | Aldehyde or Ketone | Condensation | Hydrazone of 3-hydrazinophthalic acid |

| Hydrazide | 1,2-Benzenedicarboxylic acid, 3-hydrazino- | Hydrazine | Acyl Substitution | Dihydrazide of phthalic acid |

| Hydrazide-Hydrazone | Dihydrazide of phthalic acid | Aldehyde or Ketone | Condensation | Dihydrazide-dihydrazone of phthalic acid |

Chemical Modifications of the Carboxylic Acid Functions

Esterification: The carboxylic acids can be converted to esters by reaction with alcohols in the presence of an acid catalyst. The choice of alcohol can introduce a wide range of alkyl or aryl groups, thereby altering the lipophilicity and steric profile of the molecule.

Amidation: Reaction with amines leads to the formation of amides. The use of different primary or secondary amines allows for the introduction of a vast array of substituents. Coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) are often employed to facilitate this transformation. khanacademy.org

Reduction: The carboxylic acid groups can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This conversion opens up further avenues for derivatization through reactions of the resulting hydroxyl groups.

Conversion to Acid Halides: Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acids to the more reactive acid chlorides. khanacademy.org These intermediates can then be readily transformed into a variety of other functional groups, including esters, amides, and anhydrides.

The following table summarizes some key modifications of the carboxylic acid functions.

| Reaction Type | Reagent | Functional Group Introduced |

| Esterification | Alcohol (R-OH) | Ester (-COOR) |

| Amidation | Amine (R-NH₂) | Amide (-CONHR) |

| Reduction | LiAlH₄ | Primary Alcohol (-CH₂OH) |

| Acid Halide Formation | SOCl₂ | Acid Chloride (-COCl) |

Construction of Macrocyclic and Polymeric Architectures Incorporating the Scaffold

The trifunctional nature of 1,2-Benzenedicarboxylic acid, 3-hydrazino- makes it an attractive building block for the synthesis of more complex molecular architectures, such as macrocycles and polymers.

Macrocyclization: Macrocycles can be constructed by linking two or more molecules of 3-hydrazinophthalic acid or by reacting it with other complementary difunctional or trifunctional monomers. nih.govmdpi.com For example, the dicarboxylic acid functionality could be reacted with a diamine to form a macrocyclic diamide, or the hydrazine group could be involved in the formation of a macrocyclic hydrazone with a dialdehyde. The pre-organization of the reactive groups on the rigid benzene (B151609) ring can favor macrocyclization over polymerization, particularly under high-dilution conditions.

Polymer Synthesis: The ability of 3-hydrazinophthalic acid to react with difunctional or polyfunctional comonomers makes it a suitable candidate for the synthesis of novel polymers. For instance, polyamides could be prepared by polycondensation with diamines, or polyesters could be formed with diols. The hydrazine moiety could also be utilized in polymerization reactions, for example, through polycondensation with dialdehydes to form polyhydrazones. The resulting polymers would possess unique properties due to the incorporation of the 3-hydrazinophthalic acid scaffold.

Annulation of Heterocyclic Rings Utilizing the Hydrazine Moiety

The hydrazine moiety is a versatile functional group for the construction of fused heterocyclic rings. The presence of the ortho-disposed carboxylic acid group can also participate in these cyclization reactions, leading to a variety of annulated systems.

One common reaction of hydrazines is the formation of five- or six-membered heterocyclic rings. For example, reaction with β-dicarbonyl compounds can lead to the formation of pyrazoles. Condensation with α,β-unsaturated carbonyl compounds can yield pyrazolines.

Furthermore, the hydrazine group, in conjunction with one of the carboxylic acid groups, can be used to construct fused heterocyclic systems such as triazoloquinazolines. mdpi.com For instance, reaction with a source of a single carbon atom (e.g., formic acid or an orthoformate) could lead to a triazolo[5,1-a]phthalazinone system. The general approach would involve the initial formation of a hydrazide followed by intramolecular cyclization and dehydration.

Below is a table of potential heterocyclic rings that could be synthesized from 1,2-Benzenedicarboxylic acid, 3-hydrazino-.

| Reagent | Resulting Heterocyclic Ring |

| β-Dicarbonyl Compound | Pyrazole |

| α,β-Unsaturated Carbonyl Compound | Pyrazoline |

| Formic Acid / Orthoformate | Triazolophthalazinone |

Design of Chemical Libraries and Combinatorial Synthesis Methodologies

The reactivity of the three functional groups in 1,2-Benzenedicarboxylic acid, 3-hydrazino- makes it an excellent scaffold for the construction of chemical libraries using combinatorial synthesis strategies. mdpi.comnih.govnih.govresearchgate.net Combinatorial chemistry allows for the rapid synthesis of a large number of related compounds, which can then be screened for desired properties.

A combinatorial library based on the 3-hydrazinophthalic acid scaffold could be designed by systematically varying the substituents at the three reactive sites. For example, a library could be generated by:

Reacting the hydrazine moiety with a diverse set of aldehydes and ketones to generate a library of hydrazones.

Derivatizing the two carboxylic acid groups with a variety of alcohols to create a library of diesters or with a range of amines to produce a library of diamides.

A combination of the above , where both the hydrazine and the carboxylic acid groups are functionalized in a stepwise manner.

Solid-phase synthesis techniques could be employed to facilitate the purification and handling of the library members. nih.gov In this approach, the 3-hydrazinophthalic acid scaffold would be attached to a solid support, and the subsequent derivatization reactions would be carried out in a parallel or split-and-pool fashion.

A general scheme for a combinatorial library synthesis is outlined below:

This approach allows for the generation of a large and diverse collection of molecules based on a common privileged scaffold, which can be invaluable for the discovery of new compounds with interesting biological or material properties.

Applications in Advanced Organic Synthesis

Role as a Pivotal Intermediate in Complex Chemical Synthesis

The strategic placement of reactive functional groups in 3-hydrazinophthalic acid makes it an important precursor for the synthesis of various heterocyclic systems and other complex organic molecules. The presence of the dicarboxylic acid moiety allows for the formation of cyclic structures, while the hydrazino group offers a nucleophilic center for condensation and cyclization reactions.

3-Hydrazinophthalic acid is a key starting material for the synthesis of a variety of heterocyclic scaffolds, most notably phthalazine (B143731) derivatives. The reaction of 3-hydrazinophthalic acid or its anhydride (B1165640) with hydrazine (B178648) or substituted hydrazines leads to the formation of the phthalazinone ring system. These structures are of significant interest in medicinal chemistry due to their wide range of biological activities. For instance, various phthalazine derivatives have been synthesized and evaluated for their potential as therapeutic agents. nih.govnih.govresearchgate.netresearchgate.net

One important class of compounds derived from 3-hydrazinophthalic acid analogues are pyridazino[4,5-b]indoles. These fused heterocyclic systems are synthesized through multi-step reaction sequences that often involve the initial formation of a phthalazine-like structure followed by further cyclization to incorporate the indole (B1671886) moiety. mdpi.comnih.govfrontiersin.org These complex scaffolds are being investigated for various pharmacological applications. nih.gov

The versatility of 3-hydrazinophthalic acid as a precursor is further demonstrated by its use in the synthesis of luminol (B1675438) and its analogues. Luminol (3-aminophthalhydrazide) is a well-known chemiluminescent compound. The synthesis of luminol typically starts from 3-nitrophthalic acid, which is a close structural relative of 3-hydrazinophthalic acid. mdpi.commdpi.combohrium.comnih.govnih.gov The established synthetic routes for luminol highlight the potential of 3-hydrazinophthalic acid to serve as a direct precursor to a variety of functional chemiluminescent probes and materials.

Table 1: Examples of Organic Scaffolds Derived from 3-Hydrazinophthalic Acid and its Analogues

| Precursor | Reaction Partner(s) | Resulting Scaffold | Key Reaction Type |

|---|---|---|---|

| 3-Hydrazinophthalic Acid | Hydrazine | Phthalazinone | Cyclocondensation |

| 3-Substituted Phthalic Anhydride | Substituted Hydrazines | Substituted Phthalazinones | Cyclocondensation |

| Indole derivatives | Hydrazonyl Chlorides | Pyridazino[4,5-b]indoles | [3+3] Annulation |

| 3-Nitrophthalic Acid | Hydrazine, Reducing Agent | Luminol (3-Aminophthalhydrazide) | Cyclization and Reduction |

The structural motifs found in natural products often serve as inspiration for the design of novel bioactive molecules. While direct applications of 3-hydrazinophthalic acid in the total synthesis of natural products are not extensively documented, its utility in constructing complex heterocyclic systems aligns with the principles of bio-inspired synthesis. The phthalazine and pyridazino[4,5-b]indole cores, for example, can be considered as privileged scaffolds that mimic certain structural features of naturally occurring alkaloids.

Furthermore, the dicarboxylic acid functionality of 3-hydrazinophthalic acid makes it a suitable building block for the synthesis of macrocycles. frontiersin.orgnih.govbeilstein-journals.orgnih.govresearchgate.netbeilstein-journals.org Bio-inspired macrocycles are of great interest due to their ability to mimic the structure and function of natural macromolecules, such as enzymes and receptors. The rigid framework provided by the benzene (B151609) ring and the directional functionality of the carboxylic acid and hydrazino groups can be exploited to create pre-organized macrocyclic structures with specific recognition and catalytic properties.

Utility in Ligand Design and Catalyst Development

The hydrazone derivatives of 3-hydrazinophthalic acid are excellent ligands for the coordination of metal ions. The condensation of the hydrazino group with aldehydes or ketones yields hydrazones containing an imine (-C=N-) linkage and an N-H proton, which, along with the carboxylate groups, can act as coordination sites for a variety of metal centers. mdpi.comnih.govmdpi.commdpi.commdpi.comorganic-chemistry.orgresearchgate.netnih.govrug.nlexlibrisgroup.comresearchgate.netnih.govnih.govmdpi.com

The resulting metal complexes have potential applications in catalysis. The metal center, held in a specific coordination environment by the hydrazone ligand, can act as a Lewis acid or a redox-active site to catalyze a range of organic transformations. The substituents on the phthalic acid backbone and the aldehyde/ketone precursor can be varied to fine-tune the steric and electronic properties of the ligand, thereby influencing the catalytic activity and selectivity of the metal complex. For example, metal complexes of phthalocyanines, which are structurally related to porphyrins and can be derived from phthalic acid derivatives, are known to be effective catalysts for various oxidation and reduction reactions. nih.govexlibrisgroup.comresearchgate.net

Table 2: Potential Catalytic Applications of Metal Complexes with Ligands Derived from 3-Hydrazinophthalic Acid

| Metal Ion | Ligand Type | Potential Catalytic Reaction | Reference Principle |

|---|---|---|---|

| Fe(III), Co(II), Ni(II), Cu(II) | Hydrazone | Oxidation of alcohols and hydrocarbons | Redox catalysis |

| Pd(II), Pt(II) | Hydrazone | Cross-coupling reactions | Organometallic catalysis |

| Ru(II), Rh(I) | Hydrazone | Hydrogenation and transfer hydrogenation | Homogeneous catalysis |

| Mn(III), Cr(III) | Hydrazone | Epoxidation of olefins | Oxygen transfer reactions |

Development of Novel Reagents and Synthetic Auxiliaries

The multifunctional nature of 3-hydrazinophthalic acid makes it an attractive starting material for the development of novel reagents and synthetic auxiliaries. Its ability to participate in multicomponent reactions (MCRs) is particularly noteworthy. beilstein-journals.orgbeilstein-journals.orgnih.govrug.nlnih.govrug.nlyoutube.com MCRs are one-pot reactions in which three or more reactants combine to form a single product that incorporates all or most of the atoms of the starting materials. These reactions are highly efficient and allow for the rapid generation of molecular complexity.

3-Hydrazinophthalic acid, with its nucleophilic hydrazino group and two electrophilic carboxylic acid groups (or their activated derivatives), can be envisioned as a key component in various MCRs. For example, it could react with an aldehyde and an isocyanide in a Ugi-type reaction to generate complex peptide-like structures. The resulting products, bearing the phthalic acid moiety, could serve as intermediates for the synthesis of conformationally constrained peptides or as building blocks for supramolecular chemistry.

Applications in Chemosensor and Biosensor Development (Focus on chemical interaction)

Hydrazone derivatives have been extensively utilized in the design of chemosensors for the detection of ions and neutral molecules. mdpi.commdpi.combohrium.comnih.govnih.govresearchgate.netmdpi.commdpi.comnih.govnih.govnih.govresearchgate.netfrontiersin.orgresearchgate.net The sensing mechanism often relies on the interaction of the analyte with the hydrazone moiety, which leads to a change in the photophysical properties of the molecule, such as a color change (colorimetric sensor) or an enhancement or quenching of fluorescence (fluorescent sensor).

Derivatives of 3-hydrazinophthalic acid are promising candidates for the development of chemosensors. The hydrazone formed from the condensation of 3-hydrazinophthalic acid with a suitable aldehyde or ketone can act as a receptor for anions through hydrogen bonding interactions with the N-H proton. nih.govmdpi.comresearchgate.netnih.govnih.gov Additionally, the carboxylate groups can serve as binding sites for cations. The signaling unit can be incorporated into the aldehyde/ketone component or can be the phthalic acid framework itself, if it is part of a larger conjugated system.

The interaction of the analyte with the sensor molecule perturbs the electronic structure of the fluorophore or chromophore, resulting in a detectable optical response. For instance, deprotonation of the N-H group upon binding of a basic anion can lead to a significant change in the absorption and emission spectra. Similarly, coordination of a metal ion to the carboxylate and hydrazone groups can modulate the photophysical properties through mechanisms such as chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET). researchgate.net

Table 3: Potential Chemosensor Applications of 3-Hydrazinophthalic Acid Derivatives

| Target Analyte | Sensing Mechanism | Type of Sensor | Potential Reporter Group |

|---|---|---|---|

| Anions (e.g., F⁻, CN⁻, AcO⁻) | Hydrogen bonding, Deprotonation | Colorimetric, Fluorescent | Naphthalimide, Coumarin |

| Cations (e.g., Cu²⁺, Fe³⁺, Al³⁺) | Chelation | Fluorescent | Rhodamine, Pyrene |

| Neutral molecules (e.g., sugars) | Covalent interaction with boronic acid derivative | Fluorescent | Anthracene |

| Reactive Oxygen Species | Chemical reaction with hydrazino group | Fluorescent | Fluorescein |

Coordination Chemistry and Metal Complex Formation

Principles of Ligand Design Utilizing 1,2-Benzenedicarboxylicacid,3-hydrazino-

The design of ligands based on 1,2-Benzenedicarboxylicacid,3-hydrazino- is governed by the presence of its distinct functional groups: two carboxylates (-COOH) and a hydrazino (-NHNH2) group. These groups offer several potential coordination modes, making it a versatile building block for metal complexes.

Key principles in designing ligands with this molecule include:

Multidenticity: The molecule can act as a multidentate ligand, binding to a metal center through multiple atoms simultaneously. The carboxylate groups can coordinate in a monodentate, bidentate chelating, or bridging fashion. The hydrazino group provides additional nitrogen donor sites. This multidenticity leads to the formation of stable chelate rings with metal ions.

Formation of Hydrazones: The hydrazino group is highly reactive and can readily condense with aldehydes or ketones to form hydrazone Schiff bases. This reaction is a powerful tool in ligand design, as it allows for the introduction of a wide variety of other functional groups into the ligand framework, thereby tuning the electronic and steric properties of the final ligand. Hydrazone ligands are well-known for their strong coordinating ability with a range of transition metal ions. jptcp.comchemistryjournal.net

Variable Coordination Pockets: The combination of hard oxygen donors from the carboxylates and softer nitrogen donors from the hydrazino or resulting hydrazone moiety creates a versatile coordination environment. This allows the ligand to selectively bind to different metal ions based on the Hard and Soft Acids and Bases (HSAB) principle.

Structural Flexibility and Rigidity: The benzene (B151609) ring provides a rigid backbone, pre-organizing the donor groups for coordination. However, the carboxylate and hydrazino/hydrazone groups have rotational freedom, allowing the ligand to adapt to the preferred coordination geometry of various metal ions, from tetrahedral to octahedral. chemistryjournal.net

Synthesis and Characterization of Metal Complexes and Coordination Polymers

The synthesis of metal complexes and coordination polymers with 1,2-Benzenedicarboxylicacid,3-hydrazino- or its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent system. nih.gov

General Synthesis: The synthesis is often carried out via a one-pot reaction where the ligand and a metal salt (e.g., chlorides, nitrates, acetates) are mixed in a solvent like ethanol (B145695) or methanol. jptcp.comchemistryjournal.net The mixture is often heated under reflux for several hours to ensure the completion of the reaction. nih.gov Upon cooling, the resulting solid complex can be isolated by filtration, washed with appropriate solvents to remove unreacted starting materials, and dried. chemistryjournal.net For coordination polymers, solvothermal or hydrothermal methods may be employed, where the reaction is carried out in a sealed vessel at elevated temperatures and pressures.

Characterization Techniques: A combination of analytical and spectroscopic techniques is used to confirm the formation and elucidate the structure of the new complexes.

Elemental Analysis (CHN): This technique provides the percentage composition of carbon, hydrogen, and nitrogen in the complex, which helps in determining the empirical formula and the metal-to-ligand stoichiometry. chemistryjournal.net

Molar Conductance: Measurements of molar conductivity in solvents like DMF or DMSO help to determine whether the complexes are electrolytic or non-electrolytic in nature. chemistryjournal.net

Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability of the complexes and to ascertain the presence of coordinated or lattice solvent molecules (like water). aristonpubs.com The decomposition pattern provides insights into the structure of the complex.

Table 1: General Synthesis and Characterization Methods | Technique | Purpose | Common Observations | | :--- | :--- | :--- | | Synthesis | | Reflux Reaction | To form metal-ligand complexes. | Precipitation of a solid product upon cooling. | | Hydrothermal/Solvothermal | To grow crystalline coordination polymers. | Formation of single crystals suitable for X-ray diffraction. | | Characterization | | Elemental Analysis | To determine the empirical formula and stoichiometry. | Experimental percentages match calculated values for a proposed formula. | | Molar Conductance | To determine the electrolytic nature of the complex. | Low values indicate non-electrolytic nature; higher values suggest ionic character. chemistryjournal.net | | Thermogravimetric Analysis (TGA) | To assess thermal stability and solvent content. | Weight loss at specific temperatures corresponding to the loss of solvent or ligand decomposition. aristonpubs.com |

Spectroscopic and Structural Analysis of Coordination Compounds

Spectroscopic methods and single-crystal X-ray diffraction are indispensable for determining the coordination mode of the ligand and the geometry of the metal center.

Infrared (IR) Spectroscopy: FT-IR spectroscopy is crucial for identifying which functional groups of the ligand are involved in coordination. A shift in the vibrational frequency of the C=O group of the carboxylic acid and the N-H or C=N (in case of a hydrazone derivative) bands upon complexation indicates their involvement in bonding to the metal ion. researchgate.net The appearance of new bands at lower frequencies can be attributed to the formation of metal-oxygen (M-O) and metal-nitrogen (M-N) bonds. researchgate.net

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the coordination geometry around the metal ion. The d-d transitions observed in the visible region are characteristic of the specific geometry (e.g., octahedral, tetrahedral) of the complex. researchgate.net Charge transfer bands, often appearing in the UV region, are also observed. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II) or Cd(II)), ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the ligand in the complex. chemistryjournal.netnih.gov A shift in the resonance of protons or carbons near the coordinating groups confirms their participation in bonding.

Table 2: Spectroscopic and Structural Analysis Data for Typical Hydrazone Complexes

| Technique | Key Spectral Region/Parameter | Interpretation |

|---|---|---|

| FT-IR Spectroscopy | ν(C=O) carboxylic acid | Shift to lower frequency upon coordination. |

| ν(C=N) azomethine | Shift upon coordination indicates nitrogen bonding. nih.gov | |

| New bands (400-600 cm⁻¹) | Appearance of M-N and M-O stretching vibrations. hilarispublisher.com | |

| UV-Vis Spectroscopy | d-d transitions | Bands in the visible region indicate the coordination geometry (e.g., octahedral). researchgate.net |

| Ligand-to-Metal Charge Transfer (LMCT) | Intense bands typically in the UV or near-UV region. mdpi.com | |

| X-ray Crystallography | Bond lengths and angles | Provides definitive information on coordination geometry and ligand binding mode. researchgate.net |

| Unit cell parameters | Defines the crystal system and overall packing. nih.gov |

Catalytic Applications of Metal-1,2-Benzenedicarboxylicacid,3-hydrazino- Complexes

Metal complexes derived from hydrazone ligands are often investigated for their catalytic activities in various organic transformations. researchgate.net The presence of a metal center that can easily switch between oxidation states, combined with the tunable electronic environment provided by the ligand, makes these complexes potential catalysts.

While specific catalytic applications for complexes of 1,2-Benzenedicarboxylicacid,3-hydrazino- are not widely reported, analogous hydrazone complexes have shown activity in reactions such as:

Oxidation Reactions: Metal complexes can act as catalysts for the oxidation of substrates like aniline (B41778) and various alcohols. mdpi.com The efficiency of the catalysis often depends on the nature of the metal ion and the ligand structure.

Coupling Reactions: Some transition metal-hydrazone complexes have been evaluated as catalysts in C-C coupling reactions, which are fundamental processes in organic synthesis. mdpi.com For example, zinc(II) hydrazone complexes have been tested in ketone-amine-alkyne (KA²) coupling reactions. mdpi.com

Reduction Reactions: The catalytic hydrogenation of various organic compounds can be facilitated by metal complexes.

The catalytic activity stems from the ability of the metal center to coordinate with the reactants, facilitating their transformation with a lower activation energy. The ligand plays a crucial role in stabilizing the metal center and influencing its reactivity and selectivity.

Supramolecular Assembly via Metal-Ligand Coordination

The multifunctional nature of 1,2-Benzenedicarboxylicacid,3-hydrazino- makes it an excellent candidate for constructing supramolecular assemblies. These are complex, ordered chemical systems held together by non-covalent interactions.

Coordination-Driven Self-Assembly: The primary driving force for assembly is the formation of coordination bonds between the ligand and metal ions. The specific geometry of the metal ion (e.g., tetrahedral, square planar, octahedral) and the binding vectors of the ligand direct the formation of discrete structures like molecular cages or extended infinite structures like coordination polymers. researchgate.net

Role of Hydrogen Bonding: The carboxylic acid and hydrazino/hydrazone groups are excellent hydrogen bond donors and acceptors. nih.govnih.gov After the primary coordination framework is established, these groups can form extensive hydrogen bonding networks, which reinforce the structure and link adjacent complexes or polymer chains, leading to robust, higher-dimensional supramolecular architectures. mdpi.comrsc.org

π-π Stacking Interactions: The benzene ring of the ligand can participate in π-π stacking interactions. nih.govmdpi.com These interactions, where aromatic rings stack on top of each other, are another important non-covalent force that contributes to the stability and packing of the crystal structure, often leading to the formation of layered or columnar assemblies. nih.govnih.govmdpi.com

Through the interplay of these directional coordination bonds and weaker intermolecular forces, complex and functional supramolecular structures can be rationally designed and synthesized.

Explorations in Advanced Materials Science

Integration into Polymeric Architectures and Functional Polymers

The bifunctional nature of 1,2-Benzenedicarboxylicacid, 3-hydrazino- makes it a compelling candidate for the synthesis of functional polymers. The two carboxylic acid groups can participate in traditional polycondensation reactions with diols or diamines to form polyesters and polyamides, respectively. The introduction of the hydrazino group along the polymer backbone would impart unique chemical properties.

The hydrazino group is a versatile functional handle for post-polymerization modification. For instance, it can readily react with aldehydes and ketones to form hydrazones. This type of "click chemistry" is highly efficient and can be performed under mild conditions, allowing for the attachment of a wide variety of functional molecules to the polymer chain. This could be used to tune the polymer's solubility, introduce bioactive moieties, or attach chromophores for optical applications.

Table 1: Potential Polymerization Reactions and Resulting Functional Polymers

| Co-monomer Type | Polymer Linkage | Resulting Polymer Class | Potential Functionality from Hydrazino Group |

| Diol | Ester | Polyester | Post-synthesis modification via hydrazone formation, chelation sites for metal ions. |

| Diamine | Amide | Polyamide | Altered hydrogen bonding networks, potential for crosslinking. |

| Diepoxide | β-hydroxy ester | Poly(ester-ether) | Introduction of reactive sites for further functionalization. |

This table is based on the theoretical reactivity of the functional groups of 1,2-Benzenedicarboxylicacid, 3-hydrazino-.

Detailed research findings on the direct use of 1,2-Benzenedicarboxylicacid, 3-hydrazino- in polymer synthesis are not currently available. However, the principles of polymer chemistry strongly suggest its utility in creating polymers with tailored functionalities.

Design and Synthesis of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are constructed from molecular building blocks. The dicarboxylate portion of 1,2-Benzenedicarboxylicacid, 3-hydrazino- is a classic linker for MOF synthesis, capable of coordinating with metal ions to form extended, porous networks. The presence of the additional hydrazino group could serve multiple purposes: it could act as a secondary binding site for metal ions, potentially leading to novel network topologies, or it could be a functional group that lines the pores of the MOF, imparting specific chemical properties for selective guest adsorption or catalysis.